Boc-D-Asp(OBzl)-OH is a valuable building block for the construction of peptides containing D-aspartic acid. The "Boc" group (tert-butoxycarbonyl) protects the amino group of aspartic acid, while the "OBzl" group (benzyloxy) protects the side chain carboxylic acid. This protection scheme allows for the selective coupling of Boc-D-Asp(OBzl)-OH with other amino acid building blocks to create peptides with specific D-enantiomeric configurations ().
Boc-D-Asp(OBzl)-OH can be used to generate peptides containing D-aspartic acid, which is a less common but important amino acid. Researchers can then study the biological functions of these peptides and how the presence of D-aspartic acid affects their activity ().
Boc-D-Asp(OBzl)-OH is compatible with SPPS, a widely used technique for synthesizing peptides. The protecting groups on Boc-D-Asp(OBzl)-OH allow for the stepwise coupling of the molecule with other amino acids on a solid support, ultimately leading to the desired peptide sequence ().
Boc-D-Asp(OBzl)-OH, also known as N-alpha-t-Butyloxycarbonyl-D-aspartic acid beta-benzyl ester, is a derivative of aspartic acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyloxy (OBzl) protecting group on the carboxyl group. This compound has the molecular formula and a molecular weight of 323.34 g/mol. The structure contributes to its stability and reactivity in various
Boc-D-Asp(OBzl)-OH exhibits various biological activities due to its role as an amino acid derivative. It is known to influence:
The synthesis of Boc-D-Asp(OBzl)-OH typically involves several steps:
Boc-D-Asp(OBzl)-OH has numerous applications in various fields:
Research on Boc-D-Asp(OBzl)-OH has indicated its potential interactions with various biological systems. Studies have focused on its role in modulating enzyme activities and influencing cellular signaling pathways. These interactions are critical for understanding how aspartic acid derivatives function within biological contexts, particularly regarding their therapeutic potential in metabolic disorders and muscle-related conditions .
Several compounds share structural similarities with Boc-D-Asp(OBzl)-OH. Here are some notable examples:
Compound Name | Structure/Modification | Uniqueness |
---|---|---|
Boc-D-Asp(OMe)-OH | Methoxy group instead of benzyloxy | Offers different solubility and reactivity |
Boc-L-Asp(OBzl)-OH | L-isomer instead of D-isomer | Different biological properties |
Boc-D-Glu(OBzl)-OH | Glutamic acid derivative | Similar protective groups with distinct reactivity |
Boc-D-Asp(Ac)-OH | Acetoxy group on the carboxyl | Different stability profile |
The uniqueness of Boc-D-Asp(OBzl)-OH lies in its specific protective groups that provide stability during peptide synthesis. Additionally, its D-configuration imparts distinct biological properties compared to its L-isomer counterparts, making it particularly valuable in research applications .
Boc-D-Asp(OBzl)-OH is systematically named (2R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid . Its molecular formula C₁₆H₂₁NO₆ (MW: 323.34 g/mol) features:
The stereochemistry at C2 (R-configuration) distinguishes it from L-aspartic acid derivatives, critical for designing chiral peptides .
The compound emerged from three key advancements:
Boc Group Innovation (1950s):
Di-tert-butyl dicarbonate (Boc₂O) enabled mild amine protection, replacing harsh carbobenzoxy (Cbz) methods . This allowed sequential deprotection in multi-step syntheses.
Solid-Phase Synthesis (1963):
Merrifield’s polystyrene resin system required acid-stable linkers and protecting groups. Boc chemistry became integral to his Nobel Prize-winning methodology .
Side-Chain Protection Strategies:
Benzyl esters like OBzl provided orthogonal protection for aspartic acid’s β-carboxyl group, preventing unintended cyclization during coupling .
Boc-D-Asp(OBzl)-OH addressed critical challenges in synthesizing aspartic acid-rich peptides, such as ribonuclease A and HIV-1 protease .
This derivative serves dual roles:
Stereochemical Control:
The D-configuration facilitates studies on enzyme specificity and antimicrobial peptides resistant to proteolysis .
Orthogonal Protection:
Boc (acid-labile) and OBzl (HF-cleavable) allow sequential deprotection, critical for solid-phase peptide synthesis (SPPS) :
$$
\text{Boc removal: } \text{TFA/DCM} \quad \text{vs.}\quad \text{OBzl cleavage: } \text{HF/Scavengers}
$$
This compatibility enables synthesis of peptides >50 residues, as demonstrated in interleukin-3 production .
Suppressing Side Reactions:Prevents aspartimide formation by blocking β-carboxyl reactivity, a common issue in aspartic acid-containing sequences .